Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzoyl chlorides. For this specific compound, the reaction would involve 2,4-dichlorobenzoyl chloride and 3,4-dichlorophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process includes steps like purification through recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.
Substitution: Halogenation or alkylation reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Piperazine derivatives have a broad range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some piperazine compounds act as serotonin receptor agonists, modulating neurotransmitter activity in the brain. The exact pathways and targets can vary widely depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2,4-dichlorobenzoyl)-4-phenyl-
- Piperazine, 1-(2,4-dichlorobenzoyl)-4-(4-chlorophenyl)-
- Piperazine, 1-(2,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-
Uniqueness
The uniqueness of Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)- lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its lipophilicity and potentially its ability to cross biological membranes.
Properties
CAS No. |
197166-37-3 |
---|---|
Molecular Formula |
C17H14Cl4N2O |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H14Cl4N2O/c18-11-1-3-13(15(20)9-11)17(24)23-7-5-22(6-8-23)12-2-4-14(19)16(21)10-12/h1-4,9-10H,5-8H2 |
InChI Key |
RUCIQRAZHIRAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.